molecular formula C11H15FN2O B5274146 1-(5-Fluoro-2-methylphenyl)-3-propylurea

1-(5-Fluoro-2-methylphenyl)-3-propylurea

Cat. No.: B5274146
M. Wt: 210.25 g/mol
InChI Key: ORQXSLCCBQGLPA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, along with a propyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-propylurea typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Fluoro-2-methylphenyl isocyanate+PropylamineThis compound\text{5-Fluoro-2-methylphenyl isocyanate} + \text{Propylamine} \rightarrow \text{this compound} 5-Fluoro-2-methylphenyl isocyanate+Propylamine→this compound

Industrial production methods may involve the use of continuous-flow reactors to optimize the reaction conditions and improve yield and purity. These methods ensure efficient mixing and heat transfer, which are crucial for large-scale production.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)-3-propylurea can be compared with other similar compounds, such as:

    5-Fluoro-2-methylphenyl isocyanate: This compound is a precursor in the synthesis of this compound.

    5-Fluoro-2-methylphenylboronic acid: Another fluorinated compound with different applications.

    2-Fluoro-5-methylphenyl isocyanate: Similar in structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXSLCCBQGLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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